molecular formula C9H12F6N2O2 B11473309 N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide

N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide

Cat. No.: B11473309
M. Wt: 294.19 g/mol
InChI Key: SVHCRIAIOFDDQM-UHFFFAOYSA-N
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Description

N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and a morpholine ring in its structure makes it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide typically involves the reaction of hexafluoropropylene with morpholine, followed by acetylation. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The hexafluoro groups enhance its reactivity, allowing it to participate in various biochemical pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide is unique due to the combination of hexafluoro groups and a morpholine ring, which imparts distinct chemical and biological properties. This makes it a versatile compound in various applications, distinguishing it from other similar fluorinated compounds .

Properties

Molecular Formula

C9H12F6N2O2

Molecular Weight

294.19 g/mol

IUPAC Name

N-(1,1,1,3,3,3-hexafluoro-2-morpholin-4-ylpropan-2-yl)acetamide

InChI

InChI=1S/C9H12F6N2O2/c1-6(18)16-7(8(10,11)12,9(13,14)15)17-2-4-19-5-3-17/h2-5H2,1H3,(H,16,18)

InChI Key

SVHCRIAIOFDDQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(F)(F)F)(C(F)(F)F)N1CCOCC1

Origin of Product

United States

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